molecular formula C21H22ClN3O3 B11318177 N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11318177
M. Wt: 399.9 g/mol
InChI Key: SHHKXHDBGMJICL-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the chlorophenyl and dimethylaminoethyl groups. The final step involves the formation of the carboxamide group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and alcohols.

    Substitution: Halogenation and other substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.

    Bioactive compounds of peanut skin: Natural compounds with potential therapeutic properties.

Uniqueness

N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its specific structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H22ClN3O3

Molecular Weight

399.9 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C21H22ClN3O3/c1-25(2)19(16-6-4-5-7-17(16)22)13-23-21(26)18-12-20(28-24-18)14-8-10-15(27-3)11-9-14/h4-12,19H,13H2,1-3H3,(H,23,26)

InChI Key

SHHKXHDBGMJICL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CNC(=O)C1=NOC(=C1)C2=CC=C(C=C2)OC)C3=CC=CC=C3Cl

Origin of Product

United States

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